molecular formula C11H21N3O B1490356 8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide CAS No. 2098134-27-9

8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide

Cat. No. B1490356
CAS RN: 2098134-27-9
M. Wt: 211.3 g/mol
InChI Key: UATTYPYBSRTYRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, the type of reaction, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

The molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Medicinal Chemistry: Novel Drug Discovery

The unique structure of spirocyclic compounds like “8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide” has garnered attention in medicinal chemistry for drug discovery. These compounds can improve physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability compared to their monocyclic counterparts . Their three-dimensional structure offers a novel approach to targeting biological receptors and can lead to the development of new medications with enhanced efficacy and reduced side effects.

Organic Synthesis: Stereoselective Methodologies

In organic synthesis, the stereoselective formation of spirocyclic structures is a significant objective. The compound can serve as an intermediate or final product in the total synthesis of complex molecules. It can also be used as a model compound for developing enantioselective catalytic methodologies, which are crucial for producing compounds with the desired chirality .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

8-(ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-2-15-7-9-6-14(10(12)13)8-11(9)4-3-5-11/h9H,2-8H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATTYPYBSRTYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Reactant of Route 2
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Reactant of Route 3
Reactant of Route 3
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Reactant of Route 4
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Reactant of Route 5
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide
Reactant of Route 6
8-(Ethoxymethyl)-6-azaspiro[3.4]octane-6-carboximidamide

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